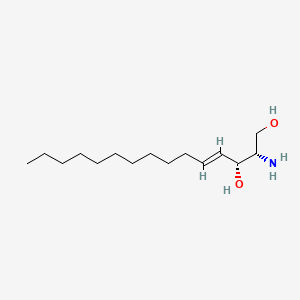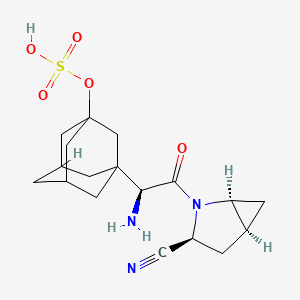
Saxagliptin O-Sulfate
Descripción general
Descripción
Saxagliptin O-Sulfate, also known as 2-Azabicyclo(3.1.0)hexane-3-carbonitrile, 2-((2S)-2-amino-2-(3-(sulfooxy)tricyclo(3.3.1.13,7)dec-1-yl)acetyl)-, (1S,3S,5S)-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is identified by its unique ingredient identifier (UNII) assigned by the Food and Drug Administration (FDA) .
Aplicaciones Científicas De Investigación
Saxagliptin O-Sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
Target of Action
Unii-56L4K94elw, also known as Ferrous sulfate, is primarily used to prevent or treat iron deficiency anemia . Its primary targets are the erythrocytes, also known as red blood cells .
Mode of Action
Ferrous sulfate acts by providing the necessary iron required for the body to produce red blood cells . It is a synthetic agent used in the treatment of iron deficiency . Iron is required to maintain optimal health, particularly for helping to form red blood cells (RBC) that carry oxygen around the body .
Result of Action
The primary result of Ferrous sulfate’s action is the prevention or treatment of iron deficiency anemia . By providing the necessary iron, Ferrous sulfate helps the body to produce the required amount of red blood cells, thereby preventing or treating anemia .
Análisis Bioquímico
Biochemical Properties
Unii-56L4K94elw plays a significant role in biochemical reactions, particularly in the context of diabetes management. It interacts with the enzyme dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, Unii-56L4K94elw increases the levels of incretin hormones in the body. These hormones are involved in the regulation of glucose metabolism, thereby helping to control blood sugar levels .
Cellular Effects
Unii-56L4K94elw influences various types of cells and cellular processes. Its primary impact is on pancreatic beta cells, which produce insulin. By increasing the levels of incretin hormones, Unii-56L4K94elw enhances the secretion of insulin in response to glucose. This leads to a decrease in blood glucose levels .
Molecular Mechanism
The molecular mechanism of action of Unii-56L4K94elw involves binding to the enzyme DPP-4 and inhibiting its activity. This inhibition prevents the breakdown of incretin hormones, leading to increased levels of these hormones. The incretins, in turn, stimulate insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells. This results in a decrease in hepatic glucose output and an increase in glucose uptake by peripheral tissues .
Temporal Effects in Laboratory Settings
It is known that the compound has a lasting effect on the inhibition of DPP-4, leading to sustained increases in incretin levels and thus prolonged regulation of glucose metabolism .
Dosage Effects in Animal Models
Higher doses lead to greater inhibition of DPP-4 and more significant reductions in blood glucose levels .
Metabolic Pathways
Unii-56L4K94elw is involved in the metabolic pathway of glucose regulation. It interacts with the DPP-4 enzyme, a key player in the incretin system, which is a crucial component of glucose metabolism .
Transport and Distribution
Given its role in inhibiting DPP-4, it is likely that it is distributed to tissues where this enzyme is present, including the gut and the pancreas .
Subcellular Localization
The subcellular localization of Unii-56L4K94elw is not explicitly documented. Considering its interaction with DPP-4, it is likely to be found in locations where this enzyme is active, such as the cell membrane .
Métodos De Preparación
The synthesis of Saxagliptin O-Sulfate involves several steps, including the formation of the azabicyclohexane ring and the introduction of the carbonitrile group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Saxagliptin O-Sulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Saxagliptin O-Sulfate can be compared with other similar compounds, such as:
2-Azabicyclo(3.1.0)hexane derivatives: These compounds share a similar core structure but may have different functional groups or substituents.
Carbonitrile compounds: These compounds contain the carbonitrile group and may have different ring structures or additional functional groups.
The uniqueness of this compound lies in its specific combination of the azabicyclohexane ring and the carbonitrile group, which gives it distinct chemical and biological properties .
Propiedades
IUPAC Name |
[3-[(1S)-1-amino-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]-1-adamantyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25)/t10?,11?,12-,13+,14+,15-,17?,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWBSJYZDBLPKL-SGTAVMJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429782-94-4 | |
| Record name | 2-Azabicyclo(3.1.0)hexane-3-carbonitrile, 2-((2S)-2-amino-2-(3-(sulfooxy)tricyclo(3.3.1.13,7)dec-1-yl)acetyl)-, (1S,3S,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AZABICYCLO(3.1.0)HEXANE-3-CARBONITRILE, 2-((2S)-2-AMINO-2-(3-(SULFOOXY)TRICYCLO(3.3.1.13,7)DEC-1-YL)ACETYL)-, (1S,3S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56L4K94ELW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


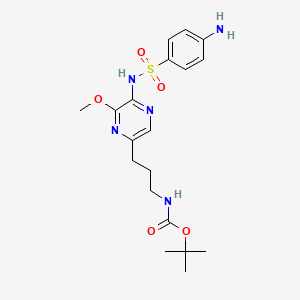

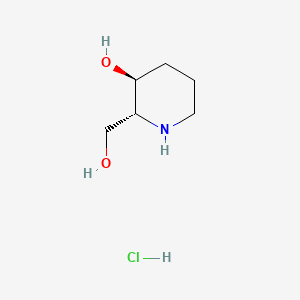
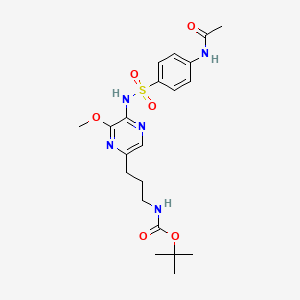

![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)



![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)

![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)

